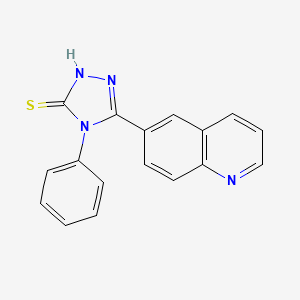

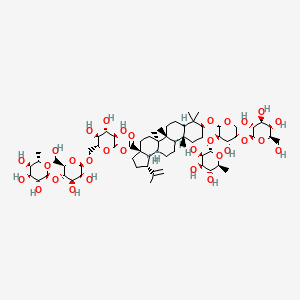

![molecular formula C12H7ClN2OS2 B2565877 3-(4-氯苯基)-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮 CAS No. 468096-46-0](/img/structure/B2565877.png)

3-(4-氯苯基)-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one derivatives involves a variety of chemical reactions. One approach includes an aza-Wittig reaction, where phosphoranylideneamino derivatives react with 4-chlorophenyl isocyanate to yield carbodiimide derivatives. These intermediates are then treated with amines or phenols to produce the final compounds in the presence of a catalytic amount of EtONa or K2CO3 . Another method involves the reaction of 2-iminocoumarin-3-carboxamides with (2-aminothiophen-3-yl)(aryl)methanones, or alternatively, Suzuki coupling of 4-chlorothieno[2,3-d]pyrimidin-2-yl-2H-chromen-2-one with arylboronic acids . Additionally, a convenient one-pot synthesis using a three-component reaction involving monochloroacetic acid and arylaldehydes/arylfurfuraldehydes has been reported . Microwave-assisted synthesis has also been employed for the efficient transformation of 2-aminothiophene-3-carboxylic acid derivatives to thieno[2,3-d]pyrimidin-4-one and its 4-chloro derivative .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using various analytical techniques. X-ray diffraction analysis of a related compound, 3-(4-chlorophenyl)-8-cyano-2-(di-isopropylamino)-5-methyl-7-(methylthio)-pyrido[4,3-d]pyrimidine-4(3H)-one, revealed that all ring atoms in the pyridopyrimidinone moiety are almost coplanar. This structure also exhibits intramolecular hydrogen bonds and weak C···π interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by their ability to form various bonds and ring systems. The aza-Wittig reaction is a key step in forming the pyrimidinone ring . The Suzuki coupling reaction is another important reaction that allows the introduction of aryl groups into the thieno[2,3-d]pyrimidinone framework . The three-component reaction mentioned earlier is a versatile method that enables the incorporation of different substituents into the thiazolopyrimidinone ring system .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the 4-chlorophenyl group and the thieno[2,3-d]pyrimidin-4(1H)-one core can affect the compound's electron distribution, polarity, and overall reactivity. The crystal structure analysis provides insights into the density and molecular packing of the compounds, which are important for understanding their stability and solubility . The antimicrobial evaluation of some derivatives indicates that these compounds can exhibit significant biological activity, which is often related to their chemical structure .

科学研究应用

杂化催化剂在合成中的重要性

杂化催化剂在吡喃嘧啶骨架的合成中发挥着至关重要的作用,包括3-(4-氯苯基)-2-硫代-2,3-二氢噻吩并[3,2-d]嘧啶-4(1H)-酮,因为它们具有广泛的合成应用和生物利用度。Parmar、Vala和Patel(2023年)的综述涵盖了利用多种杂化催化剂开发取代的嘧啶酮衍生物的合成途径,强调了这些催化剂在制药行业生产先导分子的重要性。这项工作强调了该化学物质在药物化学中的相关性及其开发新治疗剂的潜力(Parmar、Vala和Patel,2023年)。

抗血栓药物合成的进展

该化合物及其结构类似物已因其在制药应用中的广泛探索,特别是在合成抗血栓药物(如(S)-氯吡格雷)中。Saeed等人(2017年)对(S)-氯吡格雷的合成方法进行了全面综述,强调了该化合物在满足对强效抗血栓和抗血小板药物不断增长的需求中的重要性。本研究说明了该化合物在促进高需求药物的简便合成方法中的效用(Saeed、Shahzad、Faisal、Larik、El-Seedi和Channar,2017年)。

环境与毒理学观点

从环境和毒理学的角度来看,含有氯苯基基团的化合物,包括所讨论的化合物,因其作为内分泌干扰物和对人类和野生动物健康的潜在影响而受到审查。Burgos-Aceves等人(2021年)讨论了DDT及其代谢物的影响,强调了氯苯基化合物在环境毒理学中的更广泛背景。这项研究阐明了含氯苯基化合物的环境归宿和生物效应,提供了对它们的潜在风险和作用机制的见解(Burgos-Aceves、Migliaccio、Di Gregorio、Paolella、Lepretti、Faggio和Lionetti,2021年)。

嘧啶衍生物的合成和生物活性

取代的四氢嘧啶衍生物的合成和体外生物活性,与目标化合物具有相同的结构基序,已被研究其抗炎特性。Gondkar, Deshmukh和Chaudhari(2013年)报道了这些衍生物的合成及其有效的体外抗炎活性,证明了该化合物在开发新的抗炎剂中的相关性(Gondkar、Deshmukh和Chaudhari,2013年)。

未来方向

The future directions for the study of “3-(4-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” could involve further exploration of its potential biological activities, given the known activities of related compounds . Additionally, more research could be done to optimize its synthesis and understand its mechanism of action .

作用机制

Target of Action

Similar compounds have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation.

Mode of Action

Compounds with similar structures have been shown to inhibit cdk2, leading to alterations in cell cycle progression and induction of apoptosis within cells .

Biochemical Pathways

Inhibition of cdk2, as seen with similar compounds, can affect multiple signaling networks including ras/raf/mek/erk, pi3k/akt/mtor, and nuclear factor kappa b (nf-κb) pathways .

Pharmacokinetics

Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties .

Result of Action

Similar compounds have shown to significantly inhibit the growth of examined cell lines .

属性

IUPAC Name |

3-(4-chlorophenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2OS2/c13-7-1-3-8(4-2-7)15-11(16)10-9(5-6-18-10)14-12(15)17/h1-6H,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSBNBFZWYJKKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C3=C(C=CS3)NC2=S)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-2-[4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-(phenylsulfonyl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2565794.png)

![1-[(1-methyl-1H-pyrrol-3-yl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2565795.png)

![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethylbenzamide](/img/structure/B2565802.png)

![[(Z)-(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B2565803.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2565806.png)

![3-[(3-Pyridylamino)methylene]benzo[b]pyran-2,4-dione](/img/structure/B2565809.png)

![3-(ethylsulfonyl)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2565810.png)

![[2-(2-Methylpropylamino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2565812.png)